molecular formula C11H13N5 B6492681 (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine CAS No. 18998-51-1

(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine

Cat. No.: B6492681
CAS No.: 18998-51-1
M. Wt: 215.25 g/mol
InChI Key: YDHQRSFAZYRBTA-VGOFMYFVSA-N
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Description

“(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine” is a Schiff base derivative synthesized by the condensation of 4-amino-1,2,4-triazole with 4-dimethylaminobenzaldehyde. Its structure features a triazole core linked to a benzylidene moiety substituted with a dimethylamino (-N(CH₃)₂) group at the para position (Fig. 1). This compound belongs to the broader class of triazole-based Schiff bases, which are renowned for their versatility in coordination chemistry, biological activities, and materials science applications .

Schiff bases derived from 1,2,4-triazole have attracted significant attention due to their pharmacological properties, including anticonvulsant, antifungal, and antibacterial activities .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-15(2)11-5-3-10(4-6-11)7-14-16-8-12-13-9-16/h3-9H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHQRSFAZYRBTA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18998-51-1
Record name NSC70885
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-DIMETHYLAMINO-BENZYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE
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Preparation Methods

Ethanol-Mediated Condensation (Method 1)

A seminal study by Kargin et al. (1988) established the foundational protocol for this compound. The synthesis involves:

  • Reactants : Equimolar quantities of 4-amino-1,2,4-triazole (0.51 g, 6 mmol) and 4-(dimethylamino)benzaldehyde (0.85 g, 6 mmol).

  • Solvent : 40 mL ethanol.

  • Conditions : Heating at 353 K (80°C) for 18 minutes under reflux.

  • Work-up : Slow evaporation of the ethanol solution yields light-yellow crystals suitable for X-ray diffraction.

Key Observations:

  • Reaction Efficiency : The short reaction time (0.3 hours) minimizes side reactions such as oligomerization.

  • Crystallization : Slow solvent evaporation promotes the growth of high-quality single crystals, essential for structural analysis.

Catalytic Acid-Assisted Synthesis (Method 2)

A modified approach reported by Desenko et al. (1995) incorporates acetic acid as a catalyst to enhance reaction kinetics:

  • Reactants : 4-amino-1,2,4-triazole (1 mmol) and 4-(dimethylamino)benzaldehyde (1 mmol).

  • Solvent : 10 mL ethanol.

  • Catalyst : 0.5 mL glacial acetic acid.

  • Conditions : Reflux for 2 hours.

  • Work-up : Precipitation with cold water, followed by filtration and recrystallization from dimethylformamide (DMF).

Key Observations:

  • Yield : 78% after recrystallization.

  • Purity : The use of DMF as a crystallization solvent improves product homogeneity, as evidenced by sharp melting points (262–264°C).

Comparative Analysis of Synthetic Protocols

ParameterMethod 1Method 2
Solvent EthanolEthanol
Catalyst NoneAcetic acid
Reaction Time 18 minutes2 hours
Temperature 80°CReflux (~78°C)
Work-up Slow evaporationCold water precipitation
Crystallization EthanolDMF
Yield Not reported78%
Melting Point Not reported262–264°C

Critical Insights:

  • Catalytic Role : Method 2’s acetic acid likely protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.

  • Solvent Impact : DMF’s high polarity in Method 2 enhances solubility of intermediates, favoring crystalline product formation.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis (Method 1) reveals:

  • Planar Segments : The triazole and benzene rings form a dihedral angle of 43.09°, inducing slight non-planarity.

  • Bond Lengths : N1=C2 (1.303 Å) and N2=C1 (1.295 Å) confirm double-bond character in the triazole ring.

Spectroscopic Confirmation

  • FT-IR : A strong C=N stretch at ~1608 cm⁻¹ and N-H absorption at ~3290 cm⁻¹ validate Schiff base formation.

  • NMR :

    • 1H NMR : A singlet at δ 3.08 ppm corresponds to N(CH₃)₂ protons.

    • 13C NMR : The imine carbon (C=N) appears at δ 158–162 ppm.

Applications and Derivative Synthesis

While beyond preparation scope, the ligand’s utility is highlighted by its coordination chemistry:

  • Metal Complexes : Forms stable 1:2 complexes with Co(II), Ni(II), and Cu(II), characterized by spectroscopic and thermogravimetric methods.

  • Biological Activity : Copper complexes exhibit notable antibacterial activity against Escherichia coli and Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the benzylidene or triazole rings, leading to a diverse array of derivatives.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • Dimethylamino Group : Enhances lipophilicity and biological membrane penetration.
  • Benzylidene Moiety : Contributes to its chemical reactivity.
  • Triazole Ring : Imparts significant biological activity and potential for nucleophilic substitutions.

Medicinal Chemistry

DTMA shows promise in the development of pharmaceuticals targeting various biological pathways. Notably:

  • Antimicrobial Activity : Research indicates that DTMA inhibits the formation of bacterial biofilms, particularly against Staphylococcus aureus, which is crucial in treating infections resistant to conventional antibiotics.

Anticancer Research

Preliminary studies suggest that compounds similar to DTMA may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Agricultural Applications

There is potential for DTMA to be used as a biopesticide or fungicide due to its ability to disrupt microbial growth and biofilm formation on crops.

Material Science

The triazole moiety in DTMA may be utilized in creating new materials with enhanced properties, such as improved thermal stability or solubility in organic solvents.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry demonstrated that DTMA significantly inhibited biofilm formation by Staphylococcus aureus. This finding underscores its potential utility in developing new treatments for infections caused by antibiotic-resistant bacteria.

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the SAR of similar triazole compounds has indicated that modifications to the dimethylamino group can enhance biological activity. This insight can guide future drug design efforts involving DTMA and related compounds.

Mechanism of Action

The mechanism by which (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.

Comparison with Similar Compounds

(3-Bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine (BFBT)

(4-Trifluoromethyl-benzylidene)-[1,2,4]triazol-4-yl-amine (TMBT)

(2-Fluoro-4-nitro-benzylidene)-[1,2,4]triazol-4-yl-amine (FNBT)

Key Structural Differences :

  • Substituent Effects: The dimethylamino group in the target compound is electron-donating, whereas BFBT, TMBT, and FNBT feature electron-withdrawing groups (e.g., -Br, -CF₃, -NO₂). This difference significantly influences electronic density distribution and adsorption behavior on metal surfaces .

Corrosion Inhibition Performance

Table 1: Comparative Corrosion Inhibition Data in 0.5 M HCl (Mild Steel)

Compound Substituent Optimal Efficiency (%) Concentration (mM) Temperature Effect Reference
BFBT -Br, -F 85.05 3.2 Decreases with ↑T
TMBT -CF₃ 82.30 3.2 Decreases with ↑T
FNBT -F, -NO₂ 79.80 3.2 Decreases with ↑T
Target Compound -N(CH₃)₂ Data pending

Key Findings :

  • Efficiency Trends : BFBT > TMBT > FNBT. Electron-withdrawing groups enhance adsorption via stronger dipole interactions with the metal surface, improving inhibition efficiency .
  • Temperature Sensitivity : All compounds exhibit reduced efficiency at elevated temperatures due to desorption from the metal surface .
  • Mechanism: The target compound’s dimethylamino group may enhance solubility in acidic media but could weaken adsorption compared to halogenated analogs.

Biological Activity

(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, including synthesis, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C₁₁H₁₃N₅
  • Molecular Weight : 215.26 g/mol
  • CAS Number : 18998-51-1

This compound features a triazole moiety, which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

The synthesis of (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine typically involves the reaction of 4-dimethylaminobenzaldehyde with [1,2,4]triazole derivatives. The resulting compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Research highlighted the effectiveness of benzylidene-triazole hybrids as antifungal agents targeting tubulin dimers. These compounds demonstrated potent activity against various fungal strains by disrupting microtubule formation essential for fungal cell division .
  • Antibacterial Activity : A study on related triazole compounds showed strong activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Mycobacterium luteum .

Anticancer Activity

The anticancer potential of (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine has been investigated in several studies:

  • Cell Viability Assays : In vitro tests using cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) indicated that derivatives of this compound could significantly reduce cell viability. For example, one derivative exhibited an IC₅₀ value of 39.2 ± 1.7 μM against MDA-MB-231 cells .
  • Mechanism of Action : The proposed mechanism includes inhibition of the mitogen-activated protein kinase (MAPK) pathway through the inhibition of BRAF and MEK kinases. This pathway is crucial for cell proliferation and survival in many cancers .

Study 1: Antifungal Properties

A study published in a peer-reviewed journal demonstrated that benzylidene-triazole hybrids effectively inhibited fungal growth by targeting tubulin polymerization. The study utilized various fungal strains and reported significant reductions in growth rates when treated with these compounds .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, a series of triazole derivatives were synthesized and screened against multiple cancer cell lines. The results indicated enhanced cytotoxicity correlated with structural modifications around the triazole ring. The most effective compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValuesReference
AntifungalCandida tenuisMIC = 3.9 µg/mL
AntibacterialE. coli, S. aureusMIC = 3.9 µg/mL
AnticancerMDA-MB-231IC₅₀ = 39.2 ± 1.7 μM
AnticancerU87IC₅₀ = Not specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via a Schiff base condensation reaction. A general protocol involves refluxing 4-amino-1,2,4-triazole with 4-(dimethylamino)benzaldehyde in absolute ethanol or methanol, catalyzed by 2–3 drops of glacial acetic acid . Reaction duration (4–7 hours), solvent choice, and acid catalyst concentration significantly influence yield. Purification is achieved via recrystallization from ethanol or chromatography.
  • Optimization : Yield improvements (e.g., 65% to >80%) require controlled stoichiometry, inert atmospheres to prevent oxidation, and solvent polarity adjustments to enhance intermediate solubility .

Q. Which spectroscopic techniques are critical for characterizing (4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine, and what key spectral markers should be analyzed?

  • Techniques :

  • FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and triazole ring vibrations (C-N stretches at 1500–1550 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ ~3.0 ppm), and imine proton (δ ~8.5 ppm) .
  • X-ray crystallography : Resolve E/Z isomerism of the benzylidene moiety and hydrogen-bonding patterns in the solid state .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Antioxidant potential : DPPH radical scavenging and ferric reducing power assays .
  • Electrochemical profiling : Cyclic voltammetry to assess redox behavior linked to bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) elucidate the structure-activity relationship (SAR) of this compound?

  • Approach :

  • Molecular docking : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinity and interaction modes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .
    • Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility; MD simulations over 100 ns can resolve these .

Q. What strategies mitigate challenges in synthesizing transition metal complexes with this ligand?

  • Challenges : Low solubility of the ligand in aqueous media and competing coordination sites.
  • Solutions :

  • Use polar aprotic solvents (DMF, DMSO) to enhance ligand solubility during complexation .
  • Pre-functionalize the triazole ring with electron-withdrawing groups to direct metal binding to the imine nitrogen .
    • Characterization : ESI-MS for complex stoichiometry and magnetic susceptibility measurements for metal-ligand bonding analysis .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact the compound’s bioactivity and stability?

  • Case Studies :

  • Halogenation : Introducing Cl or F at the benzylidene para-position enhances antimicrobial activity due to increased lipophilicity but may reduce aqueous stability .
  • Methoxy groups : Improve antioxidant capacity via electron-donating effects but may sterically hinder target binding .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields or biological data across studies?

  • Root Causes : Variability in reagent purity, crystallization conditions, or assay protocols.
  • Resolution :

  • Reproduce methods with standardized reagents (e.g., ≥99% purity aldehydes).
  • Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What waste management protocols are essential for this compound’s synthesis?

  • Hazard Mitigation :

  • Separate organic waste (e.g., ethanol filtrates) from aqueous acidic/byproduct streams .
  • Neutralize acidic residues with NaHCO₃ before disposal .
    • Regulatory Compliance : Adhere to OSHA guidelines for aromatic amine handling (PPE: nitrile gloves, fume hoods) .

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